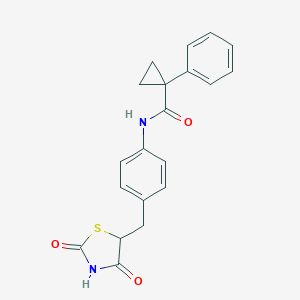
DN-108
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione is a thiazolidinedione derivative. Thiazolidinediones are a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. These compounds are known for their diverse pharmacological properties, including antidiabetic, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 1-phenyl-1-cyclopropanecarbonyl chloride with 4-aminobenzylamine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . The compound may also inhibit certain enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds to 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione include other thiazolidinedione derivatives such as:
Rosiglitazone: Used as an antidiabetic agent, it also activates PPARs but has a different substitution pattern on the thiazolidinedione ring.
Pioglitazone: Another antidiabetic drug with a similar mechanism of action but different pharmacokinetic properties.
Troglitazone: Previously used for diabetes treatment, it was withdrawn due to hepatotoxicity.
The uniqueness of 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione lies in its specific substitution pattern, which may confer distinct pharmacological properties and therapeutic potential .
Properties
CAS No. |
195604-21-8 |
|---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c23-17-16(26-19(25)22-17)12-13-6-8-15(9-7-13)21-18(24)20(10-11-20)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,24)(H,22,23,25) |
InChI Key |
FTRMOJIRMFXZJV-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Synonyms |
5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione DN 108 DN-108 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


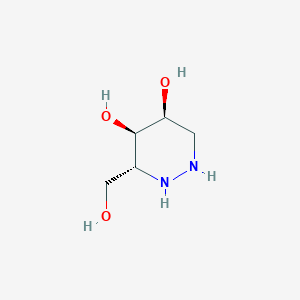
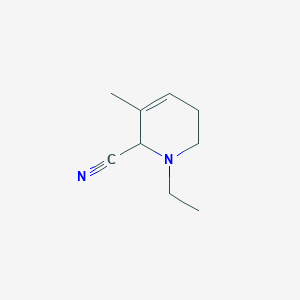
![Methyl 3-amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxylate](/img/structure/B61790.png)
![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
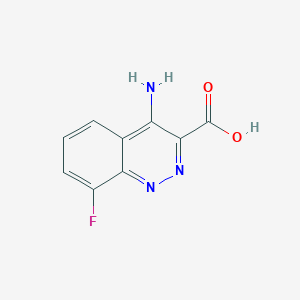
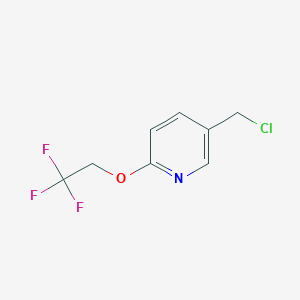

![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
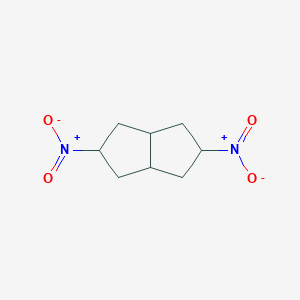

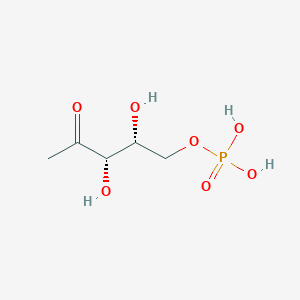
![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)
